Excited-State Lifetime: Fumarate Core vs. Maleate Core in Deep-UV Photochemistry
The trans-but-2-enedioate (fumarate) backbone of the target compounds exhibits a dramatically longer excited-state lifetime than its cis-isomer, maleate. This fundamental difference dictates photochemical behavior relevant to analytical method development, particularly for techniques involving UV detection. The higher symmetry of the fumarate core restricts nonradiative decay pathways, leading to a >10-fold increase in excited-state persistence [1].
| Evidence Dimension | Excited-state lifetime following 200 nm excitation |
|---|---|
| Target Compound Data | 5.9 ps |
| Comparator Or Baseline | Maleate (cis-but-2-enedioate): <0.5 ps |
| Quantified Difference | Difference exceeds one order of magnitude (>11.8× longer) |
| Conditions | Femtosecond transient infrared absorption spectroscopy; aqueous solution |
Why This Matters
The 10-fold longer excited-state lifetime directly impacts the time window for potential secondary photoreactions and can significantly affect detection limits and signal stability in UV-based analytical methods.
- [1] Thøgersen J, Bregnhøj M, Weidner T, Jensen F. The primary deep-UV photochemistry of aqueous fumarate and maleate. Phys Chem Chem Phys. 2026; Advance Article. View Source
